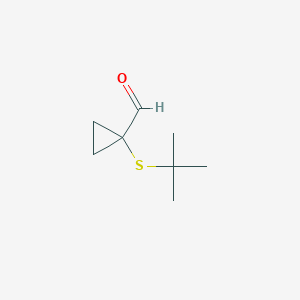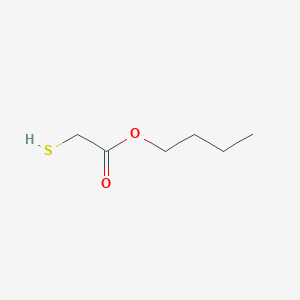![molecular formula C7H14O6 B154779 (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol CAS No. 1824-89-1](/img/structure/B154779.png)
(2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucofuranoside, methyl: is a carbohydrate derivative that belongs to the class of organic compounds known as O-glycosyl compounds. It is a methylated form of glucose, specifically a methyl ether of beta-D-glucose. This compound is often used in various biochemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucofuranoside, methyl can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which is then methylated to form the final product . One common method involves using toluene-4-sulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucofuranoside, methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of glucose, such as glucuronic acid (from oxidation) and glucitol (from reduction).
Scientific Research Applications
Beta-D-Glucofuranoside, methyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol involves its role as a substrate for enzymes such as glucosidases. These enzymes hydrolyze the glycosidic bond between the glucose and methyl groups, releasing glucose and methanol . This hydrolysis is crucial for various biochemical processes, including the breakdown of carbohydrates in metabolic pathways.
Comparison with Similar Compounds
- Methyl-beta-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- Methyl-beta-D-thiogalactoside
- Alpha-D-galactopyranoside, methyl
- Alpha-methyl-D-mannopyranoside
Uniqueness: Beta-D-Glucofuranoside, methyl is unique due to its specific configuration and reactivity. Unlike its pyranoside counterparts, the furanoside form has a different ring structure, which can influence its reactivity and interactions with enzymes and other molecules . This makes it particularly useful in studies focused on the structural and functional aspects of carbohydrates.
Properties
CAS No. |
1824-89-1 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
InChI Key |
ZSQBOIUCEISYSW-NYMZXIIRSA-N |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
Canonical SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Synonyms |
.beta.-D-Glucofuranoside, methyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)





![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)


![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)


